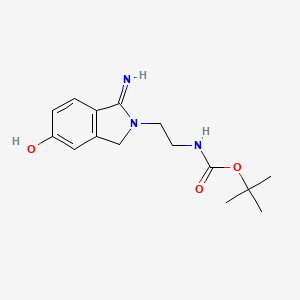
tert-Butyl (2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with an appropriate indole derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The reaction mixture is usually cooled to low temperatures, such as 0°C, and then gradually brought to room temperature while stirring for an extended period to ensure complete reaction .
Analyse Chemischer Reaktionen
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
tert-Butyl carbamate: A simpler compound used in various synthetic applications.
The uniqueness of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate lies in its specific structural features and the diverse range of applications it offers in scientific research.
Eigenschaften
CAS-Nummer |
2044705-14-6 |
|---|---|
Molekularformel |
C15H21N3O3 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-hydroxy-3-imino-1H-isoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(19)4-5-12(10)13(18)16/h4-5,8,16,19H,6-7,9H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
KNOGREBBADZVRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1CC2=C(C1=N)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


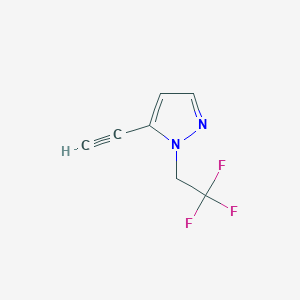

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
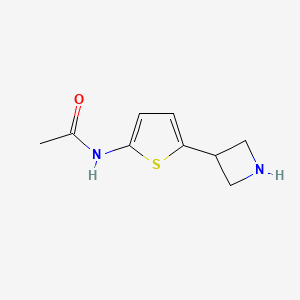
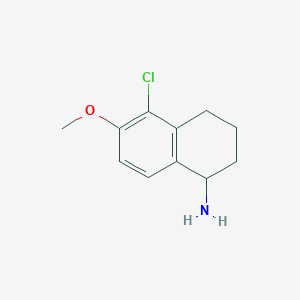
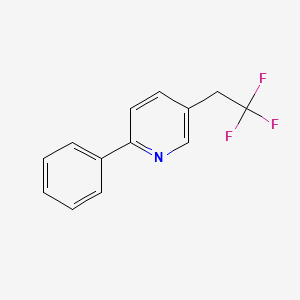
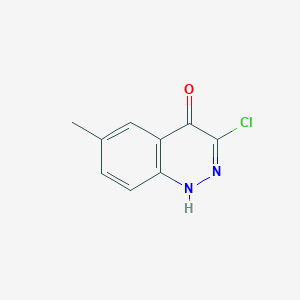
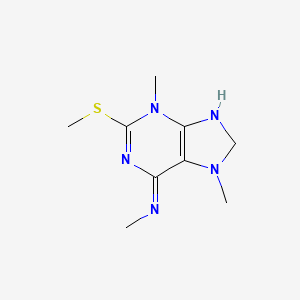
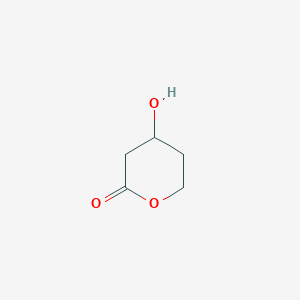
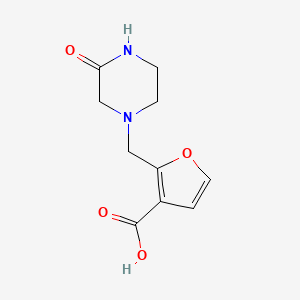

![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)
